molecular formula C21H16ClN3O B11129586 4-Chloro-N-{8-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

4-Chloro-N-{8-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

Cat. No.: B11129586
M. Wt: 361.8 g/mol
InChI Key: RKCJDGBSPZWNPR-UHFFFAOYSA-N
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Description

4-Chloro-N-{8-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group and an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-{8-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction is generally fast, clean, and high-yielding, making it an efficient method for producing imidazo[1,2-a]pyridines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multicomponent condensation reactions. These reactions are advantageous as they allow for the synthesis of a wide range of products while avoiding the complexities of multistage syntheses . The use of microwave-assisted organic reactions is also common due to their simplicity, greater selectivity, and rapid synthesis capabilities .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-{8-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may produce different substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

4-Chloro-N-{8-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-N-{8-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA A receptor modulators . These interactions can lead to various biological effects, such as inhibition of cell proliferation, modulation of ion channels, and regulation of neurotransmitter activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-{6-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide
  • 4-Methoxy-N-{6-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide
  • 4-Bromo-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

Uniqueness

4-Chloro-N-{8-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C21H16ClN3O

Molecular Weight

361.8 g/mol

IUPAC Name

4-chloro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C21H16ClN3O/c1-14-6-5-13-25-19(14)23-18(15-7-3-2-4-8-15)20(25)24-21(26)16-9-11-17(22)12-10-16/h2-13H,1H3,(H,24,26)

InChI Key

RKCJDGBSPZWNPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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